- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources, Organic Letters, 2017, 19(18), 4726-4729
Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
933752-89-7 structure
Product Name:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Numero CAS:933752-89-7
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869
Update Time:2025-06-12
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
- SCHEMBL3707769
- DTXSID50674518
- AS-39590
- MFCD09994344
- CS-0081073
- 933752-89-7
- SY123370
- Z1198268063
- EN300-113243
- AKOS006310413
- DB-079546
- 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
-
- MDL: MFCD09994344
- Inchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
- Chiave InChI: DFECGQLPNSSUAQ-UHFFFAOYSA-N
- Sorrisi: O=CC1N2C(C=CC(C)=C2)=NC=1
Proprietà calcolate
- Massa esatta: 160.06400
- Massa monoisotopica: 160.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 183
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 34.4A^2
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.21
- PSA: 34.37000
- LogP: 1.45520
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR909922-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£93.00 | 2025-02-21 | |
| Apollo Scientific | OR909922-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
£276.00 | 2025-02-21 | |
| Fluorochem | 209269-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£109.00 | 2022-03-01 | |
| Fluorochem | 209269-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
£332.00 | 2022-03-01 | |
| Fluorochem | 209269-25g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 25g |
£1195.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y0998825-10g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 10g |
$650 | 2024-08-02 | |
| abcr | AB272958-1 g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, 95%; . |
933752-89-7 | 95% | 1 g |
€203.50 | 2023-07-20 | |
| abcr | AB272958-5 g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, 95%; . |
933752-89-7 | 95% | 5 g |
€535.00 | 2023-07-20 | |
| Chemenu | CM151397-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95%+ | 1g |
$98 | 2024-07-19 | |
| Chemenu | CM151397-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95%+ | 5g |
$331 | 2024-07-19 |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tempo , Iodine pentoxide Solvents: Acetonitrile , Water ; 2 h, 80 °C
Riferimento
- Preparation of formyl-substituted imidazopyridines, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
Riferimento
- Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles, Angewandte Chemie, 2011, 50(25), 5678-5681
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Acetic acid , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C
Riferimento
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Acetic acid , Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 100 °C
Riferimento
- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source, Tetrahedron Letters, 2016, 57(34), 3870-3872
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
Riferimento
- Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines, Journal of Chemical Research, 2018, 42(7), 341-346
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,2′-Bipyridine , Cuprous iodide Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines, Journal of Organic Chemistry, 2014, 79(22), 11209-11214
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ; neutralized
1.2 Reagents: Triethylamine ; neutralized
Riferimento
- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, Tetrahedron Letters, 2019, 60(45),
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
Riferimento
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Ethanol ; 12 h, reflux
Riferimento
- Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors, Chinese Chemical Letters, 2015, 26(1), 118-120
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines, Current Chinese Science, 2023, 3(4), 309-319
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials
- 5-methylpyridin-2-amine
- 6-Methylimidazo1,2-apyridine
- 2-Pyridinamine,5-methyl-N-2-propen-1-yl-
- 2-bromopropanedial
- Dimethyl sulfoxide
- 2-Propynal (>85%, stabilized with Hydroquinone)
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Numero d'ordine:A859808
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):166.0
Email:sales@amadischem.com
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) Prodotti correlati
- 143982-39-2(8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde)
- 820245-85-0(2,8-dimethylimidazo1,2-apyridine-3-carbaldehyde)
- 178488-37-4(5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 175878-16-7(8-methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 30384-94-2(7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 6188-43-8(Imidazo[1,2-a]pyridine-3-carbaldehyde)
- 118000-43-4(Imidazo[1,2-a]pyridine-2-carbaldehyde)
- 202348-54-7(7-Methylimidazo1,2-apyridine-2-carbaldehyde)
- 881841-28-7(2-Formylimidazo[1,2-a]pyridine-6-carbonitrile)
- 820245-84-9(2,7-dimethylimidazo1,2-apyridine-3-carbaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Purezza:99%
Quantità:5g
Prezzo ($):166.0